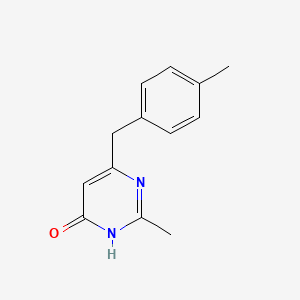

2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC17869585

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-methyl-4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)7-12-8-13(16)15-10(2)14-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) |

| Standard InChI Key | QSDGRISTRIVPKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol. Its IUPAC name, 2-methyl-4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one, reflects the substitution pattern:

-

A methyl group at the 2-position of the pyrimidine ring.

-

A 4-methylbenzyl group (para-methyl-substituted benzyl) at the 6-position.

-

A hydroxyl group at the 4-position, contributing to the compound’s polarity and hydrogen-bonding capacity.

The canonical SMILES notation, CC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)C, provides a detailed representation of its connectivity.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-methyl-4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |

| SMILES | CC1=CC=C(C=C1)CC2=CC(=O)NC(=N2)C |

| InChI Key | QSDGRISTRIVPKQ-UHFFFAOYSA-N |

Synthesis and Optimization

Primary Synthetic Route

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The compound’s anti-inflammatory effects are hypothesized to arise from its inhibition of cyclooxygenase-2 (COX-2) or modulation of cytokine production. Structural similarities to known COX-2 inhibitors, such as celecoxib, suggest a shared mechanism involving π-π interactions with the enzyme’s active site.

Comparative Analysis with Structural Analogs

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

This analog replaces the 4-methylbenzyl group with a thiophene ring (C₁₀H₁₀N₂OS, MW 206.27) . Key differences include:

-

Electron-rich thiophene: Enhances π-stacking interactions but reduces lipophilicity compared to the benzyl group.

-

Bioactivity: Thiophene derivatives often exhibit improved solubility but may show reduced antimicrobial potency due to decreased membrane penetration .

N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide

With a molecular weight of 370.5 g/mol, this compound introduces a piperidine-thioacetamide moiety (C₂₀H₂₆N₄OS) . The addition of a piperidine ring expands its potential as a CNS-targeted agent, leveraging the amine’s ability to cross the blood-brain barrier .

Table 2: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Substituent | Potential Application |

|---|---|---|---|

| 2-Methyl-6-(4-methylbenzyl)pyrimidin-4-ol | 214.26 | 4-Methylbenzyl | Antimicrobial, Anti-inflammatory |

| 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol | 206.27 | Thiophene | Solubility-enhanced therapies |

| N-(4-methylbenzyl)-thioacetamide derivative | 370.5 | Piperidine-thioacetamide | Neurological disorders |

Applications in Medicinal Chemistry and Material Science

Drug Development

The compound’s dual antimicrobial and anti-inflammatory properties position it as a multifunctional lead candidate. For instance:

-

Combination Therapies: Co-administration with β-lactam antibiotics could synergistically combat resistant pathogens.

-

Topical Formulations: High solubility in organic solvents (e.g., DMSO) supports its use in creams or gels for skin infections.

Material Science

Pyrimidine derivatives are increasingly explored as organic semiconductors due to their planar aromatic systems. The 4-methylbenzyl group in this compound could enhance charge transport properties in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume